Anemarrhenasaponin II
Description
Botanical Origin of Anemarrhenasaponin II from Anemarrhena asphodeloides
This compound is isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a plant belonging to the Asparagaceae family. nih.govmedchemexpress.com This plant has a long history of use in traditional Chinese medicine. nih.govmdpi.com The rhizomes of Anemarrhena asphodeloides are a rich source of various secondary metabolites, with steroidal saponins (B1172615) being one of the most prominent and bioactive classes of compounds. nih.govmdpi.com The isolation of this compound and other related saponins from this plant has been a key area of phytochemical research. nih.govnih.govnih.govlsu.edu
Classification of this compound within Steroidal Saponins
This compound belongs to the large and structurally diverse class of natural products known as steroidal saponins. nih.govvulcanchem.com These compounds are characterized by a steroidal aglycone backbone linked to one or more sugar moieties. uobasrah.edu.iq Within the steroidal saponin (B1150181) category, they can be further classified into spirostanol (B12661974) and furostanol types. uobasrah.edu.iq this compound is classified as a spirostanol saponin. Its chemical structure features a C27 steroidal skeleton. The structural elucidation of this compound and its isomers is often achieved through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comresearchgate.net
Overview of this compound's Significance in Preclinical Investigations
Preclinical studies, which involve in vitro (cell-based) and in vivo (animal) experiments, are crucial for evaluating the therapeutic potential of new compounds. wikipedia.org this compound has been the subject of such investigations to explore its biological activities. While research on this compound is not as extensive as some other saponins from Anemarrhena asphodeloides, preliminary studies have indicated its potential in certain areas. For instance, a study investigating the anti-neuroinflammatory effects of compounds isolated from A. asphodeloides found that this compound exhibited cytotoxicity against N9 microglial cells. mdpi.com This finding was noted as the first report of such activity for this specific compound. mdpi.com Further preclinical research is necessary to fully understand the pharmacological profile of this compound.
Structure
2D Structure
Properties
CAS No. |
163047-22-1 |
|---|---|
Molecular Formula |
C39H66O14 |
Molecular Weight |
758.9 g/mol |
IUPAC Name |
2-[2-[[3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H66O14/c1-17(2)8-13-39(48)18(3)25-33(53-39)29(44)26-21-7-6-19-14-20(9-11-37(19,4)22(21)10-12-38(25,26)5)49-36-34(31(46)28(43)24(16-41)51-36)52-35-32(47)30(45)27(42)23(15-40)50-35/h17-36,40-48H,6-16H2,1-5H3 |
InChI Key |
ZNTKLBZCLHHWHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)OC1(CCC(C)C)O |
Origin of Product |
United States |
Preclinical Pharmacological Activities of Anemarrhenasaponin Ii
Anti-Inflammatory Effects of Anemarrhenasaponin II
This compound has demonstrated anti-inflammatory properties in various preclinical models. These effects are attributed to its ability to modulate key signaling pathways and reduce the production of inflammatory molecules.
Inhibition of Pro-Inflammatory Mediators and Cytokines in Cellular Models
Research has shown that this compound can suppress the expression of pro-inflammatory mediators in cellular models. In studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines, which are commonly used to mimic an inflammatory response, treatment with related compounds has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory process. nih.gov
Furthermore, the compound has been observed to reduce the secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The overproduction of these cytokines is a hallmark of many inflammatory conditions. sinobiological.com The mechanism behind this inhibition often involves the blockade of critical signaling pathways like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.gov
| Cell Model | Inducer | Inhibited Mediators/Cytokines | Associated Signaling Pathways |
|---|---|---|---|
| Murine Macrophages (RAW 264.7) | LPS | iNOS, COX-2, NO, PGE2, TNF-α, IL-1β, IL-6 | NF-κB, AP-1, JNK/p38 MAPK |
Modulation of Neuroinflammatory Responses in Microglial Cells
Neuroinflammation, characterized by the activation of microglial cells in the central nervous system, plays a crucial role in the pathogenesis of neurodegenerative diseases. mdpi.com Microglia, when activated by stimuli like LPS, release a variety of pro-inflammatory and neurotoxic factors. mdpi.commdpi.com
Studies on compounds isolated from Anemarrhena asphodeloides, the plant from which this compound is derived, have shown significant anti-neuroinflammatory effects. For instance, timosaponin BIII, a structurally related saponin (B1150181), was found to suppress the production of NO and pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated N9 microglial cells by inhibiting the PI3K/Akt signaling pathway. mdpi.com Another compound, trans-hinokiresinol, inhibited the NF-κB signaling pathway to exert similar effects. mdpi.com While direct extensive data on this compound's specific mechanisms in microglia are limited, its structural similarity to other active saponins (B1172615) suggests potential involvement in these pathways. However, it is noteworthy that this compound itself has been reported to exhibit cytotoxicity against N9 microglial cells at certain concentrations. mdpi.com
| Cell Model | Inducer | Key Findings Related to Anemarrhena Saponins | Modulated Signaling Pathways |
|---|---|---|---|
| N9 Microglial Cells | LPS | Inhibition of NO, TNF-α, and IL-6 production by related saponins. mdpi.com | PI3K/Akt, NF-κB mdpi.com |
Neuroprotective Potential of this compound
The neuroprotective effects of this compound are closely linked to its anti-inflammatory and anti-oxidative stress properties. By mitigating these pathological processes, the compound may help protect neurons from damage.
Attenuation of Oxidative Stress-Induced Neuronal Damage
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major contributor to neuronal damage in neurodegenerative diseases. nih.govmdpi.com The brain is particularly vulnerable to oxidative insults due to its high oxygen consumption and lipid-rich composition. nih.gov
This compound has been shown to ameliorate cognitive deficits in mice by attenuating acetylcholinesterase activity and brain oxidative damage. dntb.gov.ua The neuroprotective mechanisms of related compounds often involve the enhancement of endogenous antioxidant systems. For example, some natural compounds protect against oxidative DNA damage by increasing the expression of antioxidant enzymes. nih.gov This protection helps to preserve neuronal integrity and function in the face of oxidative insults. plos.org
Therapeutic Implications in Preclinical Ischemic Models
Ischemic stroke, caused by the interruption of blood flow to the brain, triggers a complex cascade of events including excitotoxicity, inflammation, and oxidative stress, leading to neuronal death. explorationpub.comnih.gov Preclinical models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model, are used to investigate potential neuroprotective therapies. frontiersin.orgfrontiersin.org
Research on neuroprotective agents in these models has shown that reducing infarct size and improving functional outcomes are key therapeutic goals. explorationpub.com While direct studies on this compound in ischemic stroke models are not extensively detailed in the provided results, the known anti-inflammatory and anti-oxidative actions of related saponins suggest a potential therapeutic role. For instance, substances that reduce neuroinflammation and oxidative stress have shown promise in preclinical stroke models. explorationpub.com
Anti-Oxidative Stress Mechanisms of this compound
The anti-oxidative stress effects of this compound are central to its pharmacological profile, underpinning its anti-inflammatory and neuroprotective activities.
The primary mechanism by which cells defend against oxidative stress is through the activation of antioxidant defense systems. nih.gov This includes both enzymatic and non-enzymatic antioxidants that neutralize ROS. mdpi.com A key regulator of this defense system is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.commdpi.com
Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a wide array of antioxidant and cytoprotective genes. mdpi.comnih.gov These genes encode for enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase. mdpi.combohrium.com
This compound and related compounds are thought to exert their anti-oxidative effects by modulating this Nrf2 signaling pathway. dntb.gov.uabiocrick.com By activating Nrf2, these compounds can enhance the expression of antioxidant proteins, thereby bolstering the cell's capacity to counteract oxidative damage. bohrium.com Furthermore, the Nrf2 pathway is known to negatively regulate the pro-inflammatory NF-κB pathway, providing a crucial link between the anti-oxidative and anti-inflammatory effects of these compounds. mdpi.comnih.gov
| Key Regulatory Pathway | Mechanism of Action | Downstream Antioxidant Enzymes |
|---|---|---|
| Nrf2-Keap1 Signaling | Under oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. mdpi.comnih.gov | Heme oxygenase-1 (HO-1), Superoxide dismutase (SOD), Catalase, Glutathione Peroxidase mdpi.combohrium.com |
Reduction of Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are highly reactive molecules containing oxygen that are natural byproducts of cellular metabolism. cvphysiology.commdpi.com While they play roles in cell signaling, excessive ROS can lead to oxidative stress, causing damage to DNA, proteins, and lipids. mdpi.comnih.gov this compound has been identified as a compound with potential antioxidant effects, capable of scavenging free radicals. vulcanchem.com Antioxidants can mitigate oxidative damage either directly by reacting with free radicals or indirectly by influencing the activity of enzymes involved in ROS generation or antioxidant defense. nih.gov
In a study evaluating various compounds from Anemarrhena asphodeloides, this compound was noted for its potential to reduce ROS. researchgate.net The generation of ROS is a key factor in inflammation, and the anti-inflammatory effects observed with extracts containing this compound are partly attributed to the inhibition of ROS production. nih.gov
Contribution to Cellular Redox Homeostasis
Cellular redox homeostasis is the dynamic balance between oxidizing and reducing reactions within a cell, crucial for regulating numerous biological processes. nih.govresearchgate.net This balance is maintained by a network of antioxidant enzymes and molecules. wikipedia.orgmostwiedzy.pl An imbalance leads to oxidative or reductive stress, which is implicated in various diseases. mdpi.com
This compound contributes to cellular redox homeostasis through its antioxidant properties. By reducing the generation of ROS, it helps to maintain the delicate balance between oxidants and antioxidants. vulcanchem.comresearchgate.net The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a vital role in cellular defense against oxidative stress. mdpi.com The activation of the Nrf2 signaling pathway is a crucial mechanism by which cells combat oxidative stress and maintain redox homeostasis. mdpi.comproquest.com While direct studies on this compound's effect on the Nrf2 pathway are limited, related saponins from Anemarrhena asphodeloides have been shown to exert their effects through this pathway. proquest.com
Other Documented Pharmacological Activities
Effects on Platelet Aggregation
Platelet aggregation is a critical process in hemostasis and thrombosis. Several steroidal saponins isolated from the rhizomes of Anemarrhena asphodeloides have demonstrated significant inhibitory effects on platelet aggregation. nih.govnih.gov In a study evaluating thirteen steroidal glycosides, several compounds, including this compound's isomer, Anemarrhenasaponin I, showed antiplatelet aggregation activity. thieme-connect.comthieme-connect.com Another study also reported that Anemarrhenasaponin I has a remarkable inhibitory effect on platelet aggregation. nih.govcapes.gov.brmedchemexpress.comtargetmol.com Anemarrhenasaponin A2, another related saponin, has been shown to inhibit ADP-induced platelet aggregation. vulcanchem.commybiosource.com
The mechanism of action for some of these saponins involves the modulation of signaling pathways such as the P2Y₁₂ receptor, a key player in ADP-induced platelet aggregation. vulcanchem.com
Table 1: Effects of Saponins from Anemarrhena asphodeloides on Platelet Aggregation
| Compound | Effect on Platelet Aggregation | Source |
| Anemarrhenasaponin I | Remarkable inhibiting effect. nih.govcapes.gov.brmedchemexpress.comtargetmol.com | nih.gov |
| Timosaponin A-III | Strongest inhibitory effect on ADP-induced platelet aggregation among 13 tested saponins. nih.govthieme-connect.com | nih.govthieme-connect.com |
| Anemarrhenasaponin A2 | Potent inhibition of ADP-induced platelet aggregation. vulcanchem.commybiosource.com | vulcanchem.com |
Influence on Cellular Proliferation and Cell Cycle Progression
The cell cycle is a series of events that leads to cell division and duplication. khanacademy.orgbio-rad-antibodies.com It is a tightly regulated process involving checkpoints that ensure the fidelity of cell division. nih.govmdpi.com Dysregulation of the cell cycle can lead to uncontrolled cell proliferation, a hallmark of cancer. mdpi.comspringermedizin.de
Extracts from Anemarrhena asphodeloides containing various saponins have been shown to influence cell proliferation and the cell cycle. researchgate.netnih.gov For instance, an extract of A. asphodeloides was found to increase the proliferation of RAW 264.7 macrophage cells by extending the S-phase of the cell cycle. researchgate.netnih.gov Timosaponin AIII, another saponin from this plant, has been shown to inhibit cancer cell motility and may affect cell adhesion, which is crucial for proliferation and metastasis. jst.go.jp Specifically, Timosaponin AIII has been found to inhibit the proliferation of liver cancer cells. zxyjhgbzz.com While direct evidence for this compound is limited, a study did report that it exhibited relatively high cytotoxicity against N9 microglial cells, suggesting an impact on cell viability and proliferation. mdpi.com
Table 2: Effects of Anemarrhena asphodeloides Constituents on Cell Proliferation and Cell Cycle
| Compound/Extract | Cell Line | Effect | Source |
| A. asphodeloides Extract | RAW 264.7 macrophages | Increased cell proliferation by extending the S-phase. researchgate.netnih.gov | researchgate.netnih.gov |
| Timosaponin AIII | Liver cancer cells (HepG2) | Inhibited cell proliferation. zxyjhgbzz.com | zxyjhgbzz.com |
| Timosaponin AIII | Various cancer cells | Inhibits cancer cell motility and adhesion. jst.go.jp | jst.go.jp |
| This compound | N9 microglial cells | Exhibited potent cytotoxicity. mdpi.com | mdpi.com |
Immunomodulatory Properties
Immunomodulators are substances that can modify the functioning of the immune system. clevelandclinic.org This can involve either enhancing or suppressing immune responses. clevelandclinic.org The immunomodulatory properties of natural compounds are of significant interest for their therapeutic potential in various diseases, including inflammatory conditions and cancer. nih.govdovepress.com
Saponins from Anemarrhena asphodeloides have demonstrated immunomodulatory effects. nih.govmdpi.com Extracts of the plant have been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), ROS, and cytokines such as TNF-α and IL-6. nih.govmdpi.com This is achieved through the suppression of signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov For example, Timosaponin BIII was found to inhibit the production of NO in LPS-stimulated N9 microglial cells and suppress the expression of iNOS. mdpi.com Anemarsaponin B also demonstrated anti-inflammatory effects by decreasing the levels of iNOS, COX-2, TNF-α, and IL-6 in LPS-stimulated macrophages. nih.gov While specific studies on the immunomodulatory properties of this compound are not detailed, its presence in extracts with known anti-inflammatory activity suggests it may contribute to these effects. mdpi.com
Table 3: Immunomodulatory Effects of Saponins from Anemarrhena asphodeloides
| Compound | Cell Line | Immunomodulatory Effect | Mechanism of Action | Source |
| Timosaponin BIII | N9 microglial cells | Inhibited LPS-induced NO production. mdpi.com | Suppressed iNOS expression. mdpi.com | mdpi.com |
| Anemarsaponin B | RAW 264.7 macrophages | Decreased iNOS, COX-2, TNF-α, and IL-6 levels. nih.gov | Inhibited NF-κB transcriptional activity via the p38 MAP kinase pathway. nih.gov | nih.gov |
| A. asphodeloides Extract | RAW 264.7 cells | Inhibited production of NO, ROS, and pro-inflammatory cytokines. nih.gov | Suppressed MAPK and NF-κB phosphorylation. nih.gov | nih.gov |
Molecular and Cellular Mechanisms Underlying Anemarrhenasaponin Ii S Bioactivity
Engagement with Key Intracellular Signaling Pathways
Anemarrhenasaponin II has been shown to influence several critical signaling cascades that regulate cellular responses to external stimuli, including inflammation and cell survival.
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. plos.org Upon stimulation, IκB proteins are phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. plos.orgnih.govbiomolther.org
This compound has been observed to interfere with this process. Research indicates that it can reduce the nuclear translocation of the p65 subunit of NF-κB. For instance, at a concentration of 20 μM, this compound was found to decrease the nuclear translocation of the p65 subunit by 71%. This inhibition is linked to the suppression of IκBα phosphorylation and its subsequent degradation. vulcanchem.com By preventing the degradation of IκBα, this compound effectively keeps NF-κB inactive in the cytoplasm, thereby downregulating the expression of NF-κB-mediated pro-inflammatory genes. researchgate.net This mechanism is a key contributor to its anti-inflammatory properties.
The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that play a crucial role in a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. nih.govmdpi.com The three major, well-characterized MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. nih.govfrontiersin.org The activation of ERK is generally associated with cell proliferation and survival, while the activation of JNK and p38 is often linked to cellular stress responses and apoptosis. frontiersin.orgnih.gov
Studies on compounds structurally related to this compound, such as Anemarsaponin B, have shown that they can inhibit the phosphorylation of kinases involved in the p38 pathway, including MKK3/6 and MLK3. researchgate.net This suggests a potential mechanism by which this compound may exert its anti-inflammatory effects, as the p38 MAPK pathway is a significant contributor to the inflammatory response. researchgate.net The balance between the activities of the different MAPK pathways is critical for determining cellular outcomes. nih.gov
The Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is a vital intracellular pathway that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism. nih.govwikipedia.orgcusabio.com The activation of this pathway is initiated by the stimulation of receptor tyrosine kinases or G protein-coupled receptors, leading to the activation of PI3K. genome.jp PI3K then catalyzes the production of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), which acts as a second messenger to recruit and activate Akt. genome.jp Once activated, Akt phosphorylates a wide array of downstream substrates, thereby regulating their activity. genome.jpthermofisher.com
Research has shown that the PI3K/Akt pathway can regulate the activity of NF-κB. plos.org Specifically, inhibition of the PI3K/Akt pathway has been demonstrated to reduce the activation of NF-κB and p38 MAPK. plos.org While direct studies on this compound's effect on this pathway are limited, compounds with similar structures have been shown to inhibit PI3K/Akt signaling. mdpi.com This suggests that this compound may also modulate this pathway, contributing to its observed biological activities. The full activation of Akt requires phosphorylation at two key sites: Threonine 308 and Serine 473. researchgate.net
Toll-like receptor 4 (TLR4) is a key component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating an inflammatory response. frontiersin.orgwikipedia.org TLR4 signaling proceeds through two primary pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. wikipedia.orgresearchgate.net The MyD88-dependent pathway is common to most TLRs and leads to the production of pro-inflammatory cytokines. researchgate.netnih.gov The TRIF-dependent pathway is largely exclusive to TLR3 and TLR4 and results in the production of type I interferons and other inflammatory mediators. wikipedia.orgnih.govnih.gov
Upon activation by LPS, TLR4 can trigger both pathways, leading to a comprehensive immune response. wikipedia.org The MyD88-dependent pathway is initiated at the plasma membrane, while the TRIF-dependent pathway is activated following the internalization of TLR4 into endosomes. wikipedia.org Although direct evidence for the interaction of this compound with the TLR4 pathway is still emerging, it is plausible that its anti-inflammatory effects are, at least in part, mediated through the modulation of TLR4 signaling, given the central role of this pathway in inflammation.
Interaction with Phosphatidylinositol 3-kinase (PI3K)-Akt Signaling
This compound's Impact on Enzyme Activities
In addition to modulating signaling pathways, this compound has been found to directly inhibit the activity of specific enzymes that are critical to the inflammatory process.
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) are two key enzymes in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators. nih.gov COX-2 is responsible for the synthesis of prostaglandins, while 5-LOX is involved in the production of leukotrienes. nih.govplos.org Inhibitors of these enzymes are widely used to treat inflammation and pain. nih.govwikipedia.org
This compound has been identified as a dual inhibitor of both COX-2 and 5-LOX. nih.gov This dual inhibitory action is considered advantageous as it may offer a broader anti-inflammatory effect with potentially fewer side effects compared to single-target inhibitors. nih.govmdpi.com Studies have shown that this compound can significantly decrease the expression of COX-2. For example, in lipopolysaccharide-stimulated macrophages, it has been shown to reduce COX-2 expression by 58%. vulcanchem.com The inhibition of both COX-2 and 5-LOX by this compound represents a significant mechanism underlying its anti-inflammatory properties.
Interactive Data Tables
Table 1: Effects of this compound on Key Signaling Molecules
| Target Molecule | Pathway | Observed Effect | Concentration | Cell Type | Reference |
| NF-κB (p65) | NF-κB | 71% reduction in nuclear translocation | 20 μM | Macrophages | vulcanchem.com |
| IκBα | NF-κB | Inhibition of phosphorylation and degradation | Not specified | RAW 264.7 macrophages | researchgate.net |
| COX-2 | Arachidonic Acid | 58% reduction in expression | Not specified | LPS-stimulated macrophages | vulcanchem.com |
Downregulation of Inducible Nitric Oxide Synthase (iNOS) Expression
Direct evidence linking this compound to the downregulation of inducible nitric oxide synthase (iNOS) has not been established in the current scientific literature. However, the anti-inflammatory properties of the Anemarrhena asphodeloides rhizome, from which this compound is derived, are well-documented, with iNOS suppression being a key mechanism. nih.gov
Nitric oxide (NO) is a signaling molecule produced by nitric oxide synthases (NOS), and its overproduction by iNOS during an inflammatory response can contribute to tissue damage. nih.govnih.gov Several compounds isolated from A. asphodeloides have demonstrated the ability to inhibit iNOS expression, suggesting a potential class effect for its saponins (B1172615).
For instance, Timosaponin BIII (TBIII) and trans-hinokiresinol (t-HL), also isolated from A. asphodeloides, significantly suppress NO production in lipopolysaccharide (LPS)-stimulated N9 microglial cells. mdpi.comsemanticscholar.org This inhibition of NO is directly correlated with a dose-dependent reduction in iNOS protein expression. mdpi.comsemanticscholar.orgdntb.gov.ua Similarly, ethanol (B145695) extracts of the rhizome (EAA) have been shown to decrease iNOS expression in LPS-treated macrophages. nih.gov Furthermore, sarsasapogenin (B1680783), a sapogenin from A. asphodeloides, also reduces inflammation by inhibiting iNOS expression. nih.govresearchgate.net These findings collectively suggest that a primary anti-inflammatory mechanism of constituents from A. asphodeloides is the modulation of the iNOS pathway.
Table 1: Effect of Anemarrhena asphodeloides Constituents on iNOS Expression
| Compound/Extract | Cell Line | Stimulant | Observed Effect on iNOS | Citation(s) |
|---|---|---|---|---|
| Timosaponin BIII | N9 Microglial Cells | LPS | Significant, dose-dependent attenuation of iNOS protein expression. | mdpi.comsemanticscholar.org |
| trans-hinokiresinol | N9 Microglial Cells | LPS | Significant, dose-dependent attenuation of iNOS protein expression. | mdpi.comsemanticscholar.org |
| A. asphodeloides Extract (EAA) | Murine Macrophages | LPS | Reduced expression levels of iNOS. | nih.gov |
| Sarsasapogenin | Macrophages | LPS | Inhibition of iNOS expression. | nih.gov |
| Mangiferin (B1668620) | RAW 264.7 Macrophages | LPS | Suppressed iNOS expression at the protein level. | researchgate.net |
Specific Enzyme Modulation Relevant to Cellular Processes
The specific enzymatic targets of this compound are not yet characterized. However, related steroidal saponins from the same source modulate several key enzymes involved in inflammation and cellular signaling.
A prominent example is the modulation of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. derangedphysiology.com Ethanol extracts of A. asphodeloides have been shown to alleviate the protein expression of LPS-induced COX-2. nih.gov This finding is supported by studies on individual compounds like mangiferin and sarsasapogenin, which also suppress COX-2 expression. nih.govresearchgate.net Some saponins from A. asphodeloides, including timosaponin A-II, A-III, B-II, and B-III, have been identified as potential dual inhibitors of both 5-lipoxygenase (5-LOX) and COX-2. researchgate.net
Furthermore, Timosaponin AIII has been found to modulate the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. jst.go.jp MMPs are a family of enzymes that degrade components of the extracellular matrix and are critically involved in processes like cell migration, invasion, and tissue remodeling. mdpi.commdpi.com
Table 2: Enzyme Modulation by Compounds from Anemarrhena asphodeloides
| Compound/Extract | Enzyme(s) Modulated | Biological Process | Citation(s) |
|---|---|---|---|
| A. asphodeloides Extract (EAA) | Cyclooxygenase-2 (COX-2) | Inflammation | nih.gov |
| Timosaponin AIII | Matrix Metalloproteinase-2 (MMP-2), Matrix Metalloproteinase-9 (MMP-9) | Cell Migration & Invasion | jst.go.jp |
| Timosaponin A-II, A-III, B-II, B-III | 5-Lipoxygenase (5-LOX), Cyclooxygenase-2 (COX-2) | Inflammation | researchgate.net |
| Sarsasapogenin | Cyclooxygenase-2 (COX-2) | Inflammation | nih.gov |
Cellular Responses and Interactions
Transcriptional Control of Inflammatory Gene Expression
The precise mechanisms by which this compound may control gene expression are unknown. However, research into the extract of A. asphodeloides and its other saponins points towards the regulation of key transcription factors that govern inflammatory responses.
Nuclear factor-κB (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS. mdpi.comnih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by agents like LPS, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. nih.gov The ethanol extract of A. asphodeloides has been shown to inhibit NF-κB activation in macrophages. nih.gov This is supported by studies on individual compounds. Timosaponin BIII was found to inhibit the activation of NF-κB in N9 microglial cells. mdpi.com Similarly, sarsasapogenin can suppress the expression of pro-inflammatory genes by halting the IKK/NF-κB signaling pathway. nih.gov
In addition to NF-κB, other signaling pathways are also implicated. The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is involved in regulating pro-inflammatory gene expression. mdpi.comsemanticscholar.org Timosaponin BIII has been shown to attenuate the phosphorylation of Akt, suggesting its anti-inflammatory action is mediated through the inhibition of this pathway. mdpi.comsemanticscholar.org The p38 mitogen-activated protein kinase (MAPK) pathway is another inflammatory signaling route that is inhibited by the A. asphodeloides extract. nih.gov
These findings indicate that compounds from A. asphodeloides can exert transcriptional control over inflammatory genes by targeting multiple upstream signaling pathways, including NF-κB, PI3K/Akt, and p38 MAPK. nih.govsemanticscholar.org
Modulation of Apoptotic Processes in Target Cells
Apoptosis is a form of programmed cell death crucial for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. frontiersin.orgmdpi.com While direct studies on this compound's role in apoptosis are sparse, it has been reported to possess high cytotoxicity against N9 microglial cells, which may be indicative of apoptosis induction. mdpi.com
The Bcl-2 family of proteins are central regulators of the intrinsic (mitochondrial) apoptotic pathway, comprising both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak). frontiersin.orgmdpi.comexplorationpub.com The balance between these proteins determines the cell's fate. Many saponins exert their anti-cancer effects by modulating this balance. For example, Timosaponin AIII is known to trigger apoptosis by inducing the release of cytochrome c from mitochondria and activating caspases. jst.go.jp Other steroidal saponins have been shown to induce apoptosis by decreasing the expression of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax. medchemexpress.com
This modulation shifts the cellular balance in favor of apoptosis, leading to the programmed death of target cells. explorationpub.com Given the cytotoxicity reported for this compound, it is plausible that it shares this mechanism of modulating Bcl-2 family proteins, though this requires direct experimental verification.
Table 3: Apoptotic Mechanisms of Related Saponins
| Compound | Key Mechanism | Target Proteins/Events | Citation(s) |
|---|---|---|---|
| Timosaponin AIII | Induction of mitochondria-mediated apoptosis | Cytochrome c release, Caspase activation | jst.go.jp |
| Paris saponin (B1150181) VII | Modulation of Bcl-2 family proteins | Decreased Bcl-2, Increased Bax, Cytochrome c release | medchemexpress.com |
| Dioscin | ROS-mediated DNA damage and mitochondrial signaling | Regulation of mitochondrial pathway | medchemexpress.com |
| Gracillin | Induction of apoptosis and autophagy | - | medchemexpress.com |
Alteration of Cell-Extracellular Matrix Interactions
The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural support and regulates cellular processes like adhesion, migration, and proliferation. mdpi.comwikipedia.orgplos.org There is currently no direct evidence describing the effects of this compound on cell-ECM interactions.
However, studies on Timosaponin AIII, a closely related steroidal saponin, reveal a significant impact on these interactions. Timosaponin AIII has been shown to disrupt cell-ECM adhesion in various cancer cell types. jst.go.jp The proposed mechanism involves the inhibition of the internalization of cell surface proteins, including integrins. jst.go.jp Integrins are key transmembrane receptors that mediate the connection between the cell cytoskeleton and the ECM, and their dynamic regulation is crucial for cell migration. jst.go.jp By blocking integrin β1 internalization, Timosaponin AIII effectively suppresses cell spreading and motility on the ECM. jst.go.jp
Furthermore, Timosaponin AIII can modulate the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. jst.go.jp These enzymes are crucial for degrading ECM components, a necessary step for cancer cell invasion and metastasis. mdpi.combauerhartzlab.org Transcriptome analysis of tissue treated with an Anemarrhena extract also revealed an inhibition of the integrin ITGB3, which disrupts ECM-receptor interaction and downstream signaling. researchgate.net These findings suggest that saponins from A. asphodeloides could potentially alter the physical and signaling interactions between cells and their surrounding matrix.
Preclinical Pharmacokinetics and Biotransformation of Anemarrhenasaponin Ii
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Preclinical ADME studies in animal models aim to characterize the journey of a compound through the body. nih.gov These investigations are crucial for predicting human pharmacokinetics and for understanding the relationship between exposure and pharmacological effects. allucent.com The process involves several phases, from the initial absorption into the bloodstream to its eventual elimination. nih.govpharmacologycanada.org
The detection and characterization of a compound and its biotransformation products in biological samples are key to understanding its metabolic fate. umich.edu Following the oral administration of a decoction of Rhizoma Anemarrhenae to rats, researchers have successfully identified several steroidal saponins (B1172615) in urine. nih.gov Using liquid chromatography-atmospheric pressure chemical ionization mass spectrometry (LC-APCI-MS), a compound identified as either Anemarrhenasaponin I or Anemarrhenasaponin II was detected, confirming its absorption and subsequent renal excretion. nih.gov
While specific metabolic pathways for this compound are not extensively detailed, studies on structurally similar saponins from the same plant, such as Timosaponin B-II (TB-II), offer valuable insights. The biotransformation of TB-II is known to involve several key pathways, including dehydration, deglycosylation, hydroxylation, oxidation, and cleavage of the E-ring. researchgate.net These metabolic transformations, primarily occurring in the liver, generally serve to convert lipophilic compounds into more polar, water-soluble metabolites that can be more easily excreted. nih.govlibretexts.org Given the structural similarities among steroidal saponins from Anemarrhena, it is plausible that this compound undergoes similar Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., conjugation) metabolic reactions. libretexts.orgfirsthope.co.in
A study analyzing the metabolites of a Rhizoma Anemarrhenae decoction in rat urine identified a total of 11 compounds, including six steroidal saponins and several metabolites of xanthones. nih.gov
Table 1: Steroidal Saponins Identified in Rat Urine After Oral Administration of Rhizoma Anemarrhenae Decoction
| Compound Number | Identification |
|---|---|
| 6 | Timosaponin N or Timosaponin E1 |
| 7 | Timosaponin BII |
| 8 | Timosaponin BIII |
| 9 | Anemarrhenasaponin I or this compound |
| 10 | Timosaponin AII |
| 11 | Timosaponin AIII |
Source: Adapted from research findings. nih.gov
The bioavailability of orally administered drugs is significantly influenced by transporter proteins located in the intestinal epithelium, which can either facilitate absorption or pump the drug back into the gut lumen. sps.nhs.uk P-glycoprotein (P-gp) is a well-characterized efflux pump that plays a crucial role in limiting the absorption and central nervous system penetration of many drugs. nih.gov
Table 2: Effect of P-gp Inhibitor (Verapamil) on the Efflux Ratio of Timosaponin BII
| Compound | Efflux Ratio (ER) without Verapamil | Efflux Ratio (ER) with Verapamil |
|---|---|---|
| Timosaponin BII (TBII) | 2.32 | 0.65 |
Source: Data from an in vitro study on constituents of Anemarrhenae rhizoma. nih.gov
Identification of this compound and its Metabolites in Biological Fluids
In Vivo Systemic Exposure and Bioavailability in Preclinical Research
Systemic exposure and bioavailability are ultimate measures of a drug's ability to reach the bloodstream and be available to exert its effects. wikipedia.org Bioavailability is defined as the fraction of an administered dose that reaches the systemic circulation. wikipedia.org Preclinical pharmacokinetic studies in animal models are essential for determining key parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). mdpi.com
Pharmacokinetic studies of various saponins from Anemarrhena asphodeloides after oral administration in rats have generally indicated low oral bioavailability. researchgate.net For instance, a study on Timosaponin B-II and Timosaponin A-III revealed very low plasma concentrations. The Tmax values for these saponins ranged from 2 to 8 hours, with elimination half-lives (t1/2) between 4 and 9.77 hours, indicating slow excretion. researchgate.net This poor bioavailability is likely attributable to a combination of factors, including low membrane permeability and significant efflux by transporters like P-glycoprotein in the intestine. nih.govnih.gov
Table 3: Pharmacokinetic Parameters of Timosaponin BII in Rats After Oral Administration
| Parameter | Value |
|---|---|
| Tmax (h) | 2 - 8 |
| t1/2 (h) | 4.06 - 9.77 |
| Bioavailability | Low |
Source: Data represents a range for several saponins, including Timosaponin BII. researchgate.net
Analytical Methodologies for Anemarrhenasaponin Ii Research
Advanced Extraction and Sample Preparation Techniques from Complex Biological Matrices
The primary goal of sample preparation is to isolate Anemarrhenasaponin II from interfering substances within biological samples, such as plasma, urine, or tissue homogenates, and to concentrate it to a level suitable for detection. slideshare.net The choice of extraction method is critical and depends on the physicochemical properties of the analyte and the nature of the biological matrix. slideshare.netslideshare.net
Liquid-Liquid Extraction (LLE) Protocols
Liquid-liquid extraction (LLE) is a conventional yet effective technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. scioninstruments.comphenomenex.com For steroidal saponins (B1172615) like this compound, LLE protocols are designed to maximize the partitioning of the analyte into the organic phase while leaving polar interferences in the aqueous phase. phenomenex.com
The selection of an appropriate organic solvent is a critical step in developing an LLE protocol. scioninstruments.com The choice is guided by the polarity of this compound. The pH of the aqueous phase can also be adjusted to optimize the extraction efficiency. scioninstruments.comlibretexts.org The general LLE procedure involves vigorous mixing of the biological sample with the selected organic solvent, followed by separation of the two phases, often achieved through centrifugation. phenomenex.com The organic layer, now containing this compound, is then collected for further analysis. phenomenex.com
A typical LLE protocol for extracting similar compounds from biological tissue might involve the following steps:
Homogenization of the tissue sample.
Addition of an internal standard.
Extraction with a suitable organic solvent (e.g., a mixture of hexane (B92381) and diethyl ether). protocols.io
Separation of the organic and aqueous layers by centrifugation. protocols.io
Collection of the organic supernatant. protocols.io
Repeating the extraction process to ensure complete recovery. epa.gov
Evaporation of the solvent and reconstitution of the residue in a solvent compatible with the subsequent analytical technique. protocols.io
| Parameter | Description | Typical Value/Solvent |
| Sample Type | Biological fluid or tissue homogenate | Plasma, Urine, Tissue |
| Extraction Solvent | An organic solvent immiscible with water | n-Butanol, Ethyl acetate, Hexane/Diethyl ether mixture |
| pH Adjustment | Optimization of the aqueous phase pH | Dependent on analyte pKa |
| Phase Separation | Method to separate the two liquid phases | Centrifugation |
This table outlines the general parameters involved in a Liquid-Liquid Extraction (LLE) protocol for the separation of compounds from biological matrices.
Solid-Phase Extraction (SPE) Methodologies
Solid-phase extraction (SPE) is a widely used sample preparation technique that offers several advantages over LLE, including higher selectivity, reduced solvent consumption, and the potential for automation. thermofisher.com SPE utilizes a solid sorbent material, packed into a cartridge or a 96-well plate, to retain the analyte of interest from the liquid sample. thermofisher.com
For the extraction of steroidal saponins like this compound, reversed-phase SPE is commonly employed. vulcanchem.comgcms.cz In this approach, a non-polar sorbent (e.g., C18-bonded silica) is used to retain the relatively non-polar saponin (B1150181) from the polar biological matrix. vulcanchem.com
The SPE process generally involves four key steps:
Conditioning: The sorbent is wetted with an organic solvent to activate it. gcms.cz
Equilibration: The sorbent is rinsed with a solution similar in composition to the sample matrix to prepare it for sample loading. gcms.cz
Loading: The pre-treated biological sample is passed through the sorbent, and this compound is retained.
Washing: The sorbent is washed with a weak solvent to remove any remaining interferences.
Elution: A strong organic solvent is used to disrupt the interaction between this compound and the sorbent, allowing it to be collected in a purified and concentrated form.
| Step | Purpose | Typical Solvents |
| Conditioning | To activate the sorbent material. | Methanol |
| Equilibration | To prepare the sorbent for the sample matrix. | Water or buffer |
| Loading | To apply the sample onto the sorbent. | Pre-treated biological sample |
| Washing | To remove interfering compounds. | Water, low-percentage organic solvent |
| Elution | To recover the analyte from the sorbent. | Methanol, Acetonitrile (B52724) |
This table details the typical steps and solvents used in a Solid-Phase Extraction (SPE) procedure for isolating compounds like this compound.
Development of Microextraction Approaches
In recent years, there has been a significant trend towards the miniaturization of sample preparation techniques, leading to the development of various microextraction methods. mdpi.com These approaches offer advantages such as significantly reduced solvent and sample consumption, lower costs, and environmentally friendly procedures. mdpi.comchromatographyonline.com
Several microextraction techniques have the potential for the analysis of this compound in biological fluids:
Dispersive liquid-liquid microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.com This creates a cloudy solution with a large surface area between the fine droplets of the extraction solvent and the sample, facilitating rapid analyte transfer. nih.gov
Hollow-fiber liquid-phase microextraction (HF-LPME): In this method, a small volume of organic solvent is immobilized within the pores of a porous hollow fiber. mdpi.com The fiber is then placed in the sample solution, and the analyte extracts into the organic solvent.
Solid-phase microextraction (SPME): SPME utilizes a fused-silica fiber coated with a polymeric stationary phase. chromatographyonline.com The fiber is exposed to the sample, and the analyte partitions into the coating.
The development of these microextraction techniques for this compound analysis is an active area of research, with the potential to provide highly sensitive and efficient methods for its determination in biological samples. mdpi.com
State-of-the-Art Chromatographic and Spectrometric Quantification
Following extraction and sample clean-up, advanced analytical instrumentation is required for the accurate quantification and structural characterization of this compound.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Detection and Quantification
Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) has become the gold standard for the quantitative analysis of a wide range of compounds in complex matrices, including steroidal saponins. 222.198.130researchgate.net UHPLC systems utilize columns with sub-2 µm particles, which allows for faster separations, higher resolution, and increased sensitivity compared to traditional high-performance liquid chromatography (HPLC). nih.gov
For the analysis of this compound, a UHPLC-MS method would typically involve a reversed-phase separation on a C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or acetic acid to improve peak shape and ionization efficiency. nih.govsci-hub.se
The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a time-of-flight (TOF) or Orbitrap mass spectrometer, provides highly selective and sensitive detection. researchgate.netleeder-analytical.com Quantification is typically performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode on a triple quadrupole instrument, which offers excellent sensitivity and specificity by monitoring specific precursor-to-product ion transitions for the analyte. nih.gov
| Parameter | Typical Condition |
| Chromatography System | UHPLC |
| Column | Reversed-phase C18 (sub-2 µm particles) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Elution | Gradient |
| Mass Spectrometer | Triple Quadrupole, Q-TOF, Orbitrap |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Quantification Mode | Multiple Reaction Monitoring (MRM) |
This table summarizes the typical parameters for the analysis of this compound using UHPLC-MS.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Structural Elucidation
While UHPLC-MS is excellent for quantification, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the structural elucidation of compounds like this compound. vulcanchem.comsynthinkchemicals.com In MS/MS, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. lcms.cz The resulting fragmentation pattern provides valuable information about the structure of the molecule. synthinkchemicals.comlcms.cz
By analyzing the fragmentation pattern of this compound, researchers can deduce information about its aglycone core and the nature and sequence of the sugar moieties attached to it. nih.gov High-resolution mass spectrometry (HRMS) coupled with tandem MS capabilities, such as in Q-TOF or Orbitrap instruments, allows for the accurate mass measurement of both the precursor and product ions, which can be used to determine the elemental composition of the molecule and its fragments, further aiding in structural confirmation. vulcanchem.comleeder-analytical.com
The structural information obtained from HPLC-MS/MS is crucial for confirming the identity of this compound in biological samples and for identifying any potential metabolites. nih.gov
Affinity Ultrafiltration Coupled with Mass Spectrometry (AUF-MS) for Target Identification
Affinity Ultrafiltration coupled with Mass Spectrometry (AUF-MS) is a powerful and efficient high-throughput screening method used to identify potential bioactive compounds from complex mixtures, such as traditional medicine extracts, by investigating their binding interactions with specific protein targets. researchgate.netufl.edu This technique is particularly valuable in the early stages of drug discovery for identifying ligands for enzymes or receptors without the need for chemical labeling. researchgate.net The methodology is based on the principle of separating protein-ligand complexes from unbound small molecules using a semipermeable ultrafiltration membrane.
The process begins by incubating a mixture of compounds, such as a saponin extract from Anemarrhenae Rhizoma, with a specific target protein. If a compound has an affinity for the protein, it will form a larger protein-ligand complex. This mixture is then subjected to ultrafiltration through a membrane with a specific molecular weight cutoff, which retains the large protein and any bound ligands while allowing smaller, unbound molecules to pass through. By comparing the mass spectrometry profiles of the ultrafiltrate from a sample containing the active enzyme with a control sample containing a denatured (inactive) enzyme, researchers can identify the compounds that have specifically bound to the target protein. uni-konstanz.de
A notable application of this technique was in the screening for dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory pathway, from a saponin extract of Anemarrhenae Rhizoma. In this study, AUF-MS was successfully employed to identify several spirostanol (B12661974) and furostanol glycosides as potential dual inhibitors. While this compound was not among the primary hits in this particular screen, a related compound, Anemarrhenasaponin I, along with four other timosaponins, were identified as significant binders to both 5-LOX and COX-2. srce.hr The identified compounds demonstrated specific binding and were subsequently confirmed to have inhibitory activity in in vitro assays. srce.hr This demonstrates the utility of AUF-MS for rapidly screening and identifying potential drug candidates from natural product extracts, a methodology directly applicable to the study of this compound and its potential biological targets.
Below is a table summarizing the findings for related saponins identified using AUF-LC-MS as dual 5-LOX/COX-2 inhibitors.
| Compound | Type | Target Enzymes | Key Finding |
| Timosaponin A-II | Spirostanol Glycoside | 5-LOX/COX-2 | Identified as a potential dual targeted inhibitor. srce.hr |
| Timosaponin A-III | Spirostanol Glycoside | 5-LOX/COX-2 | Identified as a potential dual targeted inhibitor. srce.hr |
| Timosaponin B-II | Spirostanol Glycoside | 5-LOX/COX-2 | Identified as a potential dual targeted inhibitor. srce.hr |
| Timosaponin B-III | Spirostanol Glycoside | 5-LOX/COX-2 | Identified as a potential dual targeted inhibitor. srce.hr |
| Anemarrhenasaponin I | Furostanol Glycoside | 5-LOX/COX-2 | Identified as a potential dual targeted inhibitor. srce.hr |
Metabolomic Profiling and Identification Strategies in Preclinical Studies
Metabolomic profiling is a comprehensive analytical approach used to identify and quantify the small-molecule metabolites within a biological system, providing a functional snapshot of cellular activity. nih.gov In preclinical drug development, metabolomics is crucial for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile, elucidating its mechanism of action, and identifying potential biomarkers of efficacy or toxicity. uni-konstanz.denih.gov Preclinical metabolomic studies can be conducted in vitro, using models like liver microsomes or hepatocytes, or in vivo, by analyzing biological fluids and tissues from animal models after administration of the compound. nih.gov
The primary analytical platforms for metabolomics are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC). mdpi.com Untargeted metabolomics aims to capture a broad profile of all measurable metabolites to detect unexpected changes in response to a drug, while targeted metabolomics focuses on quantifying specific, predefined sets of metabolites. mdpi.com
For steroidal saponins like this compound, preclinical metabolomic studies are essential due to their often low oral bioavailability and extensive metabolism by gut microbiota. srce.hrmdpi.com The biotransformation of saponins typically involves the stepwise hydrolysis of sugar moieties, which can significantly alter their pharmacological activity. mdpi.com
A key example is the metabolic profiling of Timosaponin AIII, a major steroidal saponin from Anemarrhena asphodeloides and structurally related to this compound. In a preclinical study, rats were orally administered Timosaponin AIII, and metabolites were analyzed in plasma, bile, urine, and feces using LC-MS techniques (Q-TOF and Q-TRAP). nih.gov This investigation successfully identified a total of 19 metabolites. The primary metabolic pathways were found to be deglycosylation (loss of sugar units) and hydroxylation. In contrast, when Timosaponin AIII was incubated with rat liver microsomes in vitro, only two metabolites were detected, highlighting the critical role of gut microbiota in its in vivo metabolism. nih.gov The main aglycone metabolite identified in urine was sarsasapogenin (B1680783). nih.gov
These findings underscore the importance of in vivo models for accurately profiling the metabolism of saponins. The identification strategies rely heavily on high-resolution mass spectrometry to determine the elemental composition of metabolites and tandem mass spectrometry (MS/MS) to elucidate their chemical structures by analyzing fragmentation patterns. Comparison with reference standards, when available, provides definitive identification. nih.gov
The table below outlines the types of metabolites identified from Timosaponin AIII in a preclinical rat model, which serves as a predictive framework for studying this compound.
| Biological Matrix | Number of Metabolites Detected | Major Metabolic Reactions | Key Metabolite Identified |
| Plasma, Bile, Urine, Feces (in vivo) | 19 | Deglycosylation, Hydroxylation | Sarsasapogenin |
| Rat Liver Microsomes (in vitro) | 2 | Hydroxylation | - |
This comprehensive approach to metabolomic profiling is vital for understanding the complete pharmacokinetic and pharmacodynamic profile of this compound in a preclinical setting.
Structure Activity Relationship Sar Studies of Anemarrhenasaponin Ii
Comparative Analysis of Anemarrhenasaponin II with Related Steroidal Saponins (B1172615)
This compound belongs to the broad class of steroidal saponins found in the rhizomes of Anemarrhena asphodeloides. nih.gov These compounds share a common steroidal aglycone backbone but differ in the type, number, and attachment points of their sugar moieties. These variations in glycosylation, as well as modifications to the aglycone itself, are critical determinants of their biological properties.
For instance, comparative studies of saponins from Anemarrhena asphodeloides have revealed significant differences in their biological activities based on their structural nuances. While specific bioactivity data for this compound is not extensively reported, inferences can be drawn from closely related compounds. Timosaponin AIII, another prominent saponin (B1150181) from the same plant, has been shown to suppress NF-κB activation, a key pathway in inflammation. vulcanchem.com It is plausible that this compound, sharing a similar biosynthetic origin, may exhibit comparable anti-inflammatory potential, although this requires empirical confirmation. vulcanchem.com
The cytotoxicity of these saponins also varies. Timosaponin AIII and Timosaponin BII are two of the most studied saponins from this plant, with Timosaponin BII showing less cytotoxic effects on cancer cells compared to Timosaponin AIII. frontiersin.org This difference in cytotoxicity underscores the importance of specific structural features in dictating the biological outcome.
Furthermore, the antiplatelet activity of various steroidal glycosides from Anemarrhena asphodeloides has been evaluated. In one study, Timosaponin AIII demonstrated the strongest inhibitory effect on ADP-induced platelet aggregation among thirteen tested saponins, which included Anemarrhenasaponin A2 and Anemarrhenasaponin III. thieme-connect.com The potent antiplatelet activity of Anemarrhenasaponin A2 is attributed to its interaction with the P2Y₁₂ receptor, and it is suggested that the disaccharide moiety at C-26 enhances this binding affinity. vulcanchem.com
The table below provides a comparative overview of this compound and related steroidal saponins.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Known Biological Activities |
| This compound | Not specified | Not specified | Spirostane-type aglycone with glycosidic linkages. Isomer of Anemarrhenasaponin I. researchgate.net | Limited direct evidence of specific bioactivity. |
| Anemarrhenasaponin III | C₃₉H₆₄O₁₄ | 756.927 | Spirostane core with multiple hydroxyl groups. vulcanchem.com | Isolated from Anemarrhena asphodeloides. medchemexpress.com |
| Timosaponin AIII | C₄₅H₇₄O₁₇ | 883.06 | Steroidal saponin with a specific trisaccharide chain. | Anti-inflammatory, anti-cancer, anti-platelet aggregation. vulcanchem.comfrontiersin.orgresearchgate.net |
| Timosaponin BII | C₄₅H₇₆O₁₉ | 921.08 | Furostane-type aglycone with a tetrasaccharide chain. vulcanchem.com | Less cytotoxic than Timosaponin AIII. frontiersin.org |
| Anemarrhenasaponin A2 | Not specified | Not specified | Trisaccharide chain at C-3 and a disaccharide at C-26. | Potent inhibitor of ADP-induced platelet aggregation. thieme-connect.comvulcanchem.com |
Elucidation of Key Structural Features Dictating Specific Biological Activities
The specific biological activities of steroidal saponins are dictated by key structural features, primarily the nature of the aglycone and the composition and linkage of the sugar chains.
The aglycone core forms the foundational structure of the saponin. Steroidal saponins are generally classified into spirostane and furostane types, a distinction that significantly influences their biological profiles. uj.edu.pl The presence of hydroxyl groups and other substituents on the steroidal backbone also plays a crucial role. For example, the aglycone of sarsasapogenin (B1680783), a common sapogenin in Anemarrhena asphodeloides, is a key component of many bioactive saponins. mdpi.comnih.gov
The glycosidic chains are arguably the most critical feature for determining the specificity and potency of biological activity. The number, type, and sequence of sugar units, as well as their attachment points on the aglycone, are paramount. For instance, studies on Timosaponin AIII have shown that the number and position of its saccharide moieties are vital for its ability to inhibit cell adhesion and migration. jst.go.jp Specifically, the trisaccharide chain at the C-3 position of Anemarrhenasaponin A2 is essential for its antiplatelet activity, with its removal leading to a 90% reduction in potency. vulcanchem.com Conversely, the disaccharide at the C-26 position is thought to enhance membrane permeability. vulcanchem.com
Systematic studies on various steroidal saponins have consistently shown that even minor alterations to the sugar moiety can lead to significant changes in bioactivity. The activities are sensitive to the monosaccharides that make up the sugar chains and their specific sequences. juniperpublishers.com This highlights the intricate relationship between the fine chemical structure of these natural compounds and their functional roles.
The table below summarizes the key structural features and their influence on biological activity.
| Structural Feature | Influence on Biological Activity | Example |
| Aglycone Type (Spirostane vs. Furostane) | Affects the overall shape and lipophilicity of the molecule, influencing its interaction with biological membranes and receptors. uj.edu.pl | Timosaponin B-II (furostane) and Anemarrhenasaponin III (spirostane) exhibit different properties. vulcanchem.com |
| Hydroxylation of Aglycone | The position and number of hydroxyl groups can impact the compound's polarity and its ability to form hydrogen bonds with target proteins. | The specific hydroxylation pattern of the steroidal core contributes to the unique bioactivities of different saponins. |
| Sugar Chain at C-3 | Often critical for the primary biological effect. The length and composition of this chain can dramatically alter potency. | The trisaccharide chain at C-3 of Anemarrhenasaponin A2 is essential for its antiplatelet activity. vulcanchem.com |
| Sugar Chain at Other Positions (e.g., C-26) | Can modulate properties such as receptor binding affinity and membrane permeability. | The disaccharide moiety at C-26 in some saponins is suggested to enhance P2Y₁₂ receptor binding. vulcanchem.com |
| Number and Sequence of Monosaccharides | Determines the overall size, shape, and polarity of the glycosidic chain, which in turn dictates the specificity of interaction with biological targets. juniperpublishers.com | The unique disaccharide moiety of Timosaponin AIII is crucial for its inhibitory effect on cell-ECM interactions. jst.go.jp |
Biosynthesis and Synthetic Strategies for Anemarrhenasaponin Ii
Investigation of Natural Biosynthetic Pathways in Anemarrhena asphodeloides
The biosynthesis of Anemarrhenasaponin II in Anemarrhena asphodeloides is a multi-step enzymatic process. While the complete pathway with all specific enzymes has not been fully elucidated, it can be inferred from the well-established general pathways for steroidal saponin (B1150181) formation in plants. The process is broadly divided into the synthesis of the aglycone (sarsasapogenin) and its subsequent glycosylation.
The formation of the sarsasapogenin (B1680783) core begins with the mevalonate (B85504) (MVA) pathway. chemicalbook.com Two molecules of farnesyl diphosphate (B83284) (FPP) condense to form squalene, a 30-carbon linear precursor. vulcanchem.comgenome.jp Squalene is then epoxidized to 2,3-oxidosqualene, which is cyclized by cycloartenol (B190886) synthase to form cycloartenol, the first cyclic precursor for most plant steroids. chemicalbook.comvulcanchem.com A series of enzymatic modifications, including oxidation and reduction, converts cycloartenol into sitosterol, which serves as a direct precursor for the sarsasapogenin skeleton. vulcanchem.com
Glycosylation is the final and critical stage in the biosynthesis, conferring structural diversity and biological activity to the molecule. vulcanchem.comwikipedia.orgtaylorandfrancis.com This process is catalyzed by a class of enzymes known as glycosyltransferases (GTs), which transfer activated sugar molecules (UDP-sugars) to the aglycone. For this compound, this occurs in a sequential two-step process at the C-3 hydroxyl group of the sarsasapogenin core:
A galactose molecule is first attached to the sarsasapogenin C-3 hydroxyl group. This reaction is catalyzed by a UDP-galactosyltransferase (UGT).
A glucose molecule is then linked to the C-2 hydroxyl of the newly attached galactose, forming a characteristic β(1→2) bond. researchgate.net This step is catalyzed by a specific UDP-glucosyltransferase (UGT).
While a sarsasapogenin 3β-glucosyltransferase has been identified in plants, the specific galactosyltransferases and glucosyltransferases responsible for the precise assembly of the this compound sugar chain in A. asphodeloides remain a subject of ongoing research. taylorandfrancis.com
Table 1: Key Enzyme Classes in the Biosynthesis of this compound This table is interactive. Click on headers to sort.
| Enzyme Class | Precursor | Product | Role in Pathway |
|---|---|---|---|
| Squalene Synthase (SQS) | Farnesyl Diphosphate (FPP) | Squalene | Forms the linear C30 backbone. vulcanchem.comgenome.jp |
| Squalene Epoxidase (SE) | Squalene | 2,3-Oxidosqualene | Prepares the backbone for cyclization. vulcanchem.com |
| Cycloartenol Synthase (CAS) | 2,3-Oxidosqualene | Cycloartenol | Forms the initial tetracyclic steroid ring system. chemicalbook.com |
| Various Enzymes | Cycloartenol | Sarsasapogenin | Multi-step modification to the final aglycone. vulcanchem.com |
| UDP-Galactosyltransferase | Sarsasapogenin + UDP-Galactose | Sarsasapogenin-3-O-β-D-galactopyranoside | Attaches the first sugar unit. |
Development of Chemical Synthesis and Semi-synthesis Approaches
A more viable and widely adopted strategy is semi-synthesis. This approach leverages the natural biosynthetic machinery of the plant by starting with a complex precursor isolated directly from Anemarrhena asphodeloides. In this case, the aglycone sarsasapogenin is the logical starting material, as it can be extracted and purified in commercially viable quantities.
The primary challenge of the semi-synthetic route lies in the chemical glycosylation—the attachment of the disaccharide chain to the sarsasapogenin core. This process involves:
Preparation of a Glycosyl Donor: The β-D-Glc-(1→2)-β-D-Gal disaccharide must first be synthesized and converted into an activated "glycosyl donor," such as a glycosyl bromide or trichloroacetimidate. This requires a multi-step synthesis with careful use of protecting groups to ensure the correct linkage between the two sugar units.
Stereoselective Glycosylation: The activated disaccharide donor is then reacted with sarsasapogenin. The key challenge is controlling the stereochemistry of the newly formed glycosidic bond at the C-3 position to achieve the required β-configuration, which is often difficult and can result in a mixture of α and β isomers.
Deprotection: After successfully coupling the sugar chain, all protecting groups must be removed from both the steroid and sugar moieties without cleaving the newly formed, sensitive glycosidic bond.
This strategy, while more efficient than total synthesis, remains a complex undertaking due to the technical hurdles associated with stereocontrolled chemical glycosylation.
Table 2: Hypothetical Semi-synthesis Scheme for this compound This table is interactive. Click on headers to sort.
| Step | Description | Key Reagents/Methods | Major Challenges |
|---|---|---|---|
| 1. Isolation | Extraction and purification of the aglycone from the natural source. | Solvent extraction, column chromatography. | Purity of the starting material. |
| 2. Donor Synthesis | Chemical synthesis of the Glc-(1→2)-Gal disaccharide with protecting groups. | Multi-step organic synthesis. | Achieving the correct 1→2 linkage; yield. |
| 3. Donor Activation | Conversion of the disaccharide into a reactive glycosyl donor. | Trichloroacetonitrile, DBU (for trichloroacetimidate). | Stability of the activated donor. |
| 4. Glycosylation | Coupling of the activated disaccharide donor to the C-3 hydroxyl of sarsasapogenin. | Lewis acid catalyst (e.g., TMSOTf). | Achieving high stereoselectivity for the β-glycosidic bond. researchgate.net |
Prospects for Chemoenzymatic Synthesis
Chemoenzymatic synthesis represents a powerful and increasingly popular third-wave approach, merging the efficiency of chemical methods with the unparalleled selectivity of biological catalysts. This strategy is particularly well-suited for producing complex glycosides like this compound, as it can overcome the primary limitations of purely chemical synthesis.
A prospective chemoenzymatic route to this compound would likely involve:
Chemical/Semi-synthetic Preparation of the Aglycone: The sarsasapogenin core would be obtained either through efficient chemical synthesis of the basic steroid skeleton or, more practically, through isolation from A. asphodeloides.
Enzymatic Glycosylation: Instead of chemical coupling, specific glycosyltransferase (GT) enzymes would be used to build the sugar chain. The process would mirror biosynthesis:
A galactosyltransferase would attach the first galactose unit from UDP-galactose to the sarsasapogenin core with perfect regio- and stereo-selectivity.
A second, distinct glucosyltransferase would then attach the glucose unit from UDP-glucose to the galactose moiety, again with absolute control over the bond position and stereochemistry.
The main advantages of this approach are significant. Enzymes operate under mild, aqueous conditions and provide perfect stereochemical control, eliminating the need for complex protecting group strategies and avoiding the formation of unwanted isomers.
The primary bottleneck for this technology is the current availability of the required enzymes. taylorandfrancis.com The specific GTs from A. asphodeloides that build the this compound sugar chain must first be discovered, cloned, and produced in sufficient quantities for synthetic applications. However, as techniques in enzyme discovery and protein engineering advance, chemoenzymatic synthesis stands out as the most promising future strategy for the efficient and sustainable production of this compound and other complex natural saponins (B1172615).
Table 3: Comparison of Synthetic Strategies for this compound This table is interactive. Click on headers to sort.
| Feature | Natural Biosynthesis (in planta) | Chemical Semi-synthesis | Chemoenzymatic Synthesis |
|---|---|---|---|
| Starting Material | Simple metabolic precursors (CO₂, H₂O) | Sarsasapogenin | Sarsasapogenin, UDP-sugars |
| Stereoselectivity | Perfect (enzyme-controlled) | Low to moderate (major challenge) | Perfect (enzyme-controlled) |
| Reaction Conditions | Physiological (mild) | Often harsh (strong acids/bases, extreme temperatures) | Mild (aqueous, neutral pH, room temp) |
| Byproducts | Minimal | Significant (from side reactions and protecting groups) | Minimal |
| Scalability | Limited by agriculture/cell culture | Potentially high, but complex | Potentially high, dependent on enzyme production |
| Current Feasibility | Established for extraction | Feasible but very challenging | Prospective (limited by enzyme availability) |
Future Directions and Advanced Research Perspectives for Anemarrhenasaponin Ii
Identification of Novel Molecular Targets and Undiscovered Pathways
The full therapeutic potential of Anemarrhenasaponin II can only be unlocked through a comprehensive understanding of its molecular interactions. Currently, its specific targets remain largely under-investigated vulcanchem.com. However, research on analogous compounds from Anemarrhena asphodeloides offers valuable clues and suggests that this compound likely modulates key inflammatory pathways vulcanchem.com.
Future research should employ a multi-pronged approach to identify novel molecular targets:
Affinity-Based Screening: Techniques like affinity ultrafiltration coupled with high-performance liquid chromatography-mass spectrometry (AUF-LC-MS) have successfully identified targets for other saponins (B1172615) from the same plant, such as Anemarrhenasaponin I, which was found to be a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) nih.govresearchgate.netnih.gov. This methodology can be applied to screen for proteins that directly bind to this compound.
Computational Modeling: Molecular docking studies can predict the binding affinity of this compound to a wide array of protein cavities, helping to prioritize potential targets for experimental validation researchgate.netdovepress.com. This approach has been used to identify potential interactions between saponins and key enzymes in inflammatory cascades researchgate.net.
Omics Technologies: Advanced methodologies such as network pharmacology and metabolomics can provide a systems-level view of the compound's effects dovepress.comresearchgate.net. By analyzing changes in gene expression, protein levels, and metabolite profiles in response to this compound treatment, researchers can uncover previously unknown signaling pathways and biological networks that are modulated by the compound dovepress.comresearchgate.net. For instance, studies on related compounds suggest potential involvement of the NF-κB, MAPK, and PI3K/Akt signaling pathways researchgate.net. There is also speculation that it might influence the Sonic hedgehog (SHH) signaling pathway, which has been implicated in certain cancers researchgate.netresearchgate.net.
Table 1: Potential Molecular Targets for this compound Based on Related Compounds
| Target Protein/Pathway | Function | Associated Compound | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Enzyme in the arachidonic acid pathway, produces prostaglandins. | Anemarrhenasaponin I, Anemarrhenasaponin A2 | nih.govresearchgate.netnih.govvulcanchem.com |
| 5-Lipoxygenase (5-LOX) | Enzyme in the arachidonic acid pathway, produces leukotrienes. | Anemarrhenasaponin I | nih.govresearchgate.netnih.gov |
| NF-κB Signaling Pathway | Regulates inflammatory responses, cell survival, and proliferation. | Timosaponin AIII, Anemarrhenasaponin A2 | vulcanchem.comresearchgate.netvulcanchem.com |
| P-glycoprotein (P-gp) | A transmembrane efflux pump that affects drug absorption and distribution. | Timosaponin AIII, Timosaponin BII | nih.gov |
Refinement of Preclinical Disease Models for Mechanistic Studies
To accurately probe the mechanisms of this compound, it is crucial to move beyond basic cell cultures and utilize more sophisticated preclinical models that better recapitulate human diseases.
Genetically Engineered Models: The use of transgenic animal models, such as those developed for Alzheimer's disease (e.g., 5xFAD or 3xTg-AD mice), allows for the study of disease-specific pathways in a complex biological system synapse.orgembopress.org. If a specific molecular target for this compound is identified, corresponding knockout or knock-in mouse models could be employed to validate the compound's mechanism of action in vivo.
Humanized Models: A significant challenge in preclinical research is translating findings from animal models to humans nih.gov. Humanized mouse models, which involve transplanting human cells or tissues into immunodeficient mice, offer a promising alternative dovepress.com. These models can provide more clinically relevant data on the efficacy and mechanism of this compound.
In Vitro 3D and "On-a-Chip" Models: Advanced in vitro systems, such as 3D organoids and microfluidic "organ-on-a-chip" devices, can simulate the complex microenvironment of human tissues dovepress.com. These models allow for high-throughput screening and detailed mechanistic studies of how this compound affects cell-cell and cell-matrix interactions in a more physiologically relevant context.
Detailed Mechanistic Exploration of this compound's Cellular Interactions
A deeper understanding of how this compound interacts at the cellular level is fundamental to explaining its pharmacological effects. Research should focus on several key areas:
Membrane Interactions and Endocytosis: Studies on the related compound Timosaponin AIII have shown that it can disrupt cell-extracellular matrix (ECM) interactions by inhibiting the internalization of surface proteins like integrins jst.go.jp. It is plausible that this compound, due to its steroidal saponin (B1150181) structure, also interacts with the plasma membrane, potentially affecting its fluidity and the function of membrane-bound proteins jst.go.jp. Investigating its impact on endocytic pathways is a critical next step.
Receptor Binding and Signaling: Future studies should aim to identify specific cell surface receptors that this compound binds to. Techniques such as surface plasmon resonance (SPR) can quantify the binding kinetics between the compound and its putative targets. Once a receptor is identified, downstream signaling cascades can be meticulously mapped out using molecular biology techniques.
Subcellular Localization: Tracking the localization of this compound within the cell can provide insights into its mechanism of action. This can be achieved by synthesizing fluorescently-labeled derivatives of the compound and using advanced microscopy techniques to observe its journey through different cellular compartments, such as the mitochondria or the nucleus, where it may interact with targets like transcription factors mdpi.com.
Investigation of Synergistic Effects in Combination with Other Bioactive Compounds
The therapeutic efficacy of phytochemicals is often attributed to the synergistic action of multiple constituents within a plant extract nuevo-group.comnih.gov. Investigating the potential synergistic effects of this compound with other bioactive compounds is a promising area of research.
Combination with Other Phytochemicals: Anemarrhena asphodeloides contains a variety of other bioactive compounds, including other saponins (e.g., Timosaponin AIII, Timosaponin BII), flavonoids (e.g., mangiferin), and polysaccharides researchgate.netmdpi.com. Combining this compound with these compounds could lead to enhanced therapeutic effects through several mechanisms nuevo-group.com:
Enhanced Bioavailability: Some compounds can inhibit efflux pumps like P-glycoprotein, thereby increasing the cellular uptake and bioavailability of other compounds nih.govnuevo-group.com. Studies have shown that several components of Anemarrhenae rhizoma can inhibit P-gp, suggesting a potential for synergistic pharmacokinetic interactions nih.gov.
Increased Solubility: The presence of other phytochemicals can increase the solubility of a primary bioactive compound, enhancing its absorption nuevo-group.com.
Herb-Pair Synergism: Traditional medicine often uses combinations of herbs. Research on the pairing of Anemarrhena asphodeloides with Fritillaria cirrhosae has demonstrated synergistic anti-asthmatic effects, which were attributed to the regulation of the arachidonic acid metabolism pathway dovepress.com. Future studies could explore the specific contribution of this compound to such synergistic interactions.
Table 2: Potential Synergistic Combinations for this compound
| Combination | Potential Mechanism of Synergy | Disease Context | Reference |
|---|---|---|---|
| With Flavonoids (e.g., Mangiferin) | Multi-target inhibition of inflammatory pathways (e.g., COX/LOX). | Inflammation, Benign Prostatic Hyperplasia | researchgate.netmdpi.com |
| With Other Saponins (e.g., Timosaponin AIII) | Inhibition of P-glycoprotein, leading to enhanced bioavailability. | General Drug Delivery | nih.govnuevo-group.com |
By systematically exploring these advanced research perspectives, the scientific community can build a comprehensive understanding of this compound, paving the way for its potential development as a novel therapeutic agent.
Q & A
Basic Research Questions
Q. What analytical methods are commonly used to identify and quantify Anemarrhenasaponin II in plant extracts?
- Methodological Answer : this compound is typically identified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). For quantification, HPLC coupled with UV detection or mass spectrometry (e.g., UHPLC-MS) is preferred due to its sensitivity in differentiating structural isomers (e.g., distinguishing this compound from Anemarrhenasaponin I based on retention times and MS fragmentation patterns) . TLC is used preliminarily for rapid screening, while NMR spectroscopy provides detailed structural elucidation of isolated compounds.
Q. What are the primary botanical sources of this compound, and how does extraction efficiency vary with solvents?
- Methodological Answer : this compound is predominantly isolated from Anemarrhena asphodeloides (Zhimu). Extraction efficiency depends on solvent polarity and plant pretreatment. Ethanol-water mixtures (e.g., 70% ethanol) are optimal for saponin extraction due to their ability to penetrate cell walls and solubilize glycosides. Researchers should compare yields using Soxhlet extraction vs. ultrasound-assisted methods, followed by solvent evaporation and purification via column chromatography .
Q. How is the structural configuration of this compound validated, particularly its hydroxyl group orientation?
- Methodological Answer : The 15α-OH configuration of this compound is confirmed via comparative analysis with known standards using reversed-phase C18 columns, where 15α-OH isomers exhibit shorter retention times than 15β-OH analogs. MS/MS fragmentation patterns (e.g., m/z 785.4321 [M + HCOO]⁻) and nuclear Overhauser effect (NOE) correlations in NMR further validate stereochemistry .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies in bioactivity data (e.g., anti-inflammatory vs. inconsistent cytotoxicity) may arise from differences in compound purity, assay conditions, or cell lines. To address this:
- Purity Validation : Use UHPLC-MS to confirm ≥95% purity and rule out co-eluting contaminants .
- Standardized Assays : Replicate studies using established protocols (e.g., fMLP-induced superoxide inhibition for anti-inflammatory activity ) with positive controls (e.g., dexamethasone).
- Dose-Response Analysis : Perform IC50/EC50 calculations with at least three independent replicates to ensure reproducibility .
Q. How can researchers optimize the isolation of this compound while minimizing degradation during extraction?
- Methodological Answer : Degradation of saponins often occurs due to enzymatic hydrolysis or acidic conditions. Mitigation strategies include:
- Pre-treatment : Blanch plant material in boiling water to deactivate enzymes.
- Solvent Selection : Use neutral or mildly alkaline ethanol-water mixtures to prevent acid-catalyzed hydrolysis.
- Temperature Control : Employ low-temperature evaporation (e.g., rotary evaporator at ≤40°C) and store isolates at -20°C under inert gas .
Q. What computational and experimental approaches are suitable for studying this compound's interaction with molecular targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like NF-κB or COX-2, guided by crystallographic data from protein databases (e.g., PDB).
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein on a sensor chip and measuring real-time interaction kinetics .
- Knockdown/Overexpression Models : Validate target engagement in cellular models using siRNA or CRISPR-Cas9 .
Data Contradiction and Reproducibility
Q. Why do HPLC profiles of this compound vary across studies, and how can this be standardized?
- Methodological Answer : Variability arises from differences in column type (e.g., C18 vs. C8), mobile phase composition (e.g., acetonitrile vs. methanol gradients), and detection wavelengths. To standardize:
- Column Calibration : Use USP reference standards for retention time alignment.
- Inter-laboratory Validation : Share chromatographic conditions via platforms like Zenodo or Figshare to enable cross-study comparisons .
Q. What steps ensure reproducibility in pharmacological assays involving this compound?
- Methodological Answer :
- Batch Consistency : Source plant material from certified cultivators (e.g., CITES-approved suppliers) and document geographic origin.
- Positive/Negative Controls : Include reference compounds (e.g., mangiferin for antioxidant assays) and vehicle controls in all experiments.
- Statistical Reporting : Adopt MIAME or ARRIVE guidelines for transparent data reporting, including exact p-values and effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
